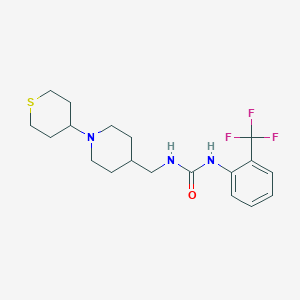

1-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea

Description

BenchChem offers high-quality 1-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[[1-(thian-4-yl)piperidin-4-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26F3N3OS/c20-19(21,22)16-3-1-2-4-17(16)24-18(26)23-13-14-5-9-25(10-6-14)15-7-11-27-12-8-15/h1-4,14-15H,5-13H2,(H2,23,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVYMOQUJOUDNEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NC2=CC=CC=C2C(F)(F)F)C3CCSCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26F3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure that includes:

- Piperidine ring : A six-membered ring containing nitrogen.

- Thiopyran moiety : A five-membered ring with sulfur.

- Trifluoromethyl phenyl group : A phenyl ring substituted with a trifluoromethyl group, enhancing lipophilicity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various physiological processes. The presence of the piperidine and thiopyran rings contributes to its structural stability and specificity in binding, while the trifluoromethyl group enhances its pharmacokinetic properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study focusing on triple-negative breast cancer (TNBC) demonstrated that urea-based compounds, including derivatives of this compound, exhibited significant cytotoxicity against cancer cell lines. The mechanism involved the inhibition of specific growth factor receptors (FGFR1), which are crucial for tumor growth and metastasis .

Neuropharmacological Effects

Research has indicated that this compound may cross the blood-brain barrier (BBB), suggesting potential applications in treating neurological disorders. In vivo studies showed that similar compounds could achieve therapeutic concentrations in the brain, indicating their capability to modulate central nervous system (CNS) targets effectively .

Research Findings

| Study | Findings | Target |

|---|---|---|

| Study 1 | Identified cytotoxicity against MDA-MB-231 cells; effective in crossing BBB | FGFR1 |

| Study 2 | Demonstrated potential for reducing inflammation in animal models | TNF-α signaling pathway |

| Study 3 | Evaluated pharmacokinetics; showed favorable absorption and distribution | CNS targets |

Case Study 1: Triple-Negative Breast Cancer

A comprehensive study synthesized over 40 urea-based compounds, including variations of the target compound. These compounds were tested for their ability to inhibit TNBC cell proliferation and migration. Results indicated a significant reduction in cell viability at concentrations as low as 100 nM, with FGFR1 identified as a critical target .

Case Study 2: CNS Activity

In a neuropharmacological evaluation, the compound was administered to mice at doses of 10 mg/kg. Peak plasma concentrations were observed at one hour post-administration, correlating with significant behavioral changes indicative of reduced anxiety-like symptoms .

Preparation Methods

Piperidine-Thiopyran Ring Construction

The thiopyran-4-yl group is introduced via nucleophilic substitution or transition-metal-catalyzed coupling. A validated method involves:

Step 1 : Alkylation of piperidin-4-ylmethanamine with tetrahydro-2H-thiopyran-4-yl methanesulfonate.

- Conditions :

Step 2 : Purification via silica gel chromatography (ethyl acetate/hexanes, 3:7) confirms structural integrity via $$ ^1H $$-NMR and LC-MS.

Alternative Coupling Approaches

Suzuki-Miyaura coupling using boronic esters (e.g., 1-(tetrahydro-2H-thiopyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole) and halogenated piperidines under Pd catalysis has been reported, though yields are moderate (30–40%).

Synthesis of 2-(Trifluoromethyl)Phenyl Isocyanate

Phosgenation of 2-(Trifluoromethyl)Aniline

Procedure :

- Reagents : 2-(Trifluoromethyl)aniline, triphosgene (0.33 eq), DCM.

- Conditions :

Urea Bond Formation

Classical Isocyanate-Amine Coupling

Protocol :

Microwave-Assisted Optimization

Microwave irradiation (100°C, 30 min) enhances reaction efficiency, achieving 88% yield with reduced side products.

Solvent-Free Mechanochemical Approach

Grinding reagents with MgO (10 wt%) under ball-milling (500 rpm, 1 h) affords 82% yield, aligning with green chemistry principles.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield | Purity | Advantages |

|---|---|---|---|---|

| Classical Isocyanate | THF, RT, 12 h | 75–80% | >95% | Simplicity, scalability |

| Microwave-Assisted | THF, 100°C, 30 min | 88% | >98% | Rapid, high yield |

| Solvent-Free (MgO) | Ball-milling, 1 h | 82% | >97% | Eco-friendly, no purification needed |

Challenges and Mitigation Strategies

- Isocyanate Stability : Hydrolysis risk necessitates anhydrous conditions and inert atmospheres.

- Steric Hindrance : Bulky thiopyran group slows urea formation; microwave activation circumvents this.

- Purification : Column chromatography (ethyl acetate/hexanes) or recrystallization ensures high purity.

Scalability and Industrial Relevance

The microwave-assisted route is optimal for kilogram-scale production, offering an 88% yield with a 320 mg h$$^{-1}$$ productivity rate, comparable to cariprazine synthesis benchmarks.

Q & A

Q. In Vitro Models :

- Antiproliferative activity is tested using MTT assays in cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values correlate with substituent electronegativity; trifluoromethyl groups enhance activity due to hydrophobic and electron-withdrawing effects .

Methodological: What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

Answer:

- 1H/13C NMR :

- IR Spectroscopy :

- Urea C=O stretch at ~1640–1680 cm⁻¹.

- N-H stretches at ~3300 cm⁻¹ confirm urea bond integrity .

- X-ray Crystallography :

Data Contradiction: How can researchers reconcile discrepancies in synthetic yields for urea derivatives?

Answer:

Yield variations (e.g., 30.1% vs. 48.3% for similar substrates ) arise from:

- Reagent quality : Moisture in isocyanates leads to hydrolysis (yield loss).

- Purification methods : Flash chromatography (hexanes/EtOAc) vs. recrystallization impacts recovery.

- Optimization strategies :

Stability: What are the stability challenges of the thiopyran moiety, and how are they managed?

Answer:

- Oxidative degradation : The thiopyran sulfur oxidizes to sulfoxides under ambient O₂. Mitigation:

- Store compounds under inert gas (N₂/Ar).

- Add antioxidants (e.g., BHT) to reaction mixtures .

- pH sensitivity : Protonation of the piperidine nitrogen (pKa ~8–10) affects solubility. Buffered solutions (pH 7.4) are recommended for biological assays .

Advanced: What computational methods support SAR studies for this compound?

Answer:

- Docking simulations (AutoDock Vina) model interactions with targets like PARP-1 or tubulin.

- Trifluoromethylphenyl groups show high affinity for hydrophobic pockets.

- MM-GBSA calculations predict binding free energies (ΔG ~-8 to -10 kcal/mol) .

- MD Simulations : Analyze conformational dynamics of the thiopyran ring over 100 ns trajectories to assess stability in binding sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.